molecular formula C28H22ClN3O5 B12025443 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 769153-73-3

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12025443
CAS No.: 769153-73-3
M. Wt: 515.9 g/mol
InChI Key: SKBQCFDTPATSJA-WCMJOSRZSA-N
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Description

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a chlorobenzoyl group, a naphthyl ring, and a methoxybenzoate moiety. Its unique configuration makes it a subject of interest in synthetic chemistry and potential pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form the 2-chlorobenzoyl amide.

    Hydrazonation: The amide is further reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with Naphthyl and Methoxybenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-naphthyl 4-methoxybenzoate under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for research in biochemistry and pharmacology. It could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

769153-73-3

Molecular Formula

C28H22ClN3O5

Molecular Weight

515.9 g/mol

IUPAC Name

[1-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C28H22ClN3O5/c1-36-20-13-10-19(11-14-20)28(35)37-25-15-12-18-6-2-3-7-21(18)23(25)16-31-32-26(33)17-30-27(34)22-8-4-5-9-24(22)29/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+

InChI Key

SKBQCFDTPATSJA-WCMJOSRZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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